molecular formula C9H4BrClFNO B6294258 5-(3-bromo-6-chloro-2-fluorophenyl)oxazole CAS No. 2364585-06-6

5-(3-bromo-6-chloro-2-fluorophenyl)oxazole

Cat. No.: B6294258
CAS No.: 2364585-06-6
M. Wt: 276.49 g/mol
InChI Key: MXUQQRRWZRVKRM-UHFFFAOYSA-N
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Description

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole heterocycles are a prominent class of five-membered aromatic compounds containing one nitrogen and one oxygen atom. This structural motif is a cornerstone in medicinal chemistry and drug discovery, primarily because it is found in numerous natural products and synthetic molecules with a wide spectrum of biological activities. wikipedia.orgresearchgate.netresearchgate.net The oxazole ring can engage with various enzymes and biological receptors through non-covalent interactions, making it a privileged scaffold for developing new therapeutic agents. researchgate.net Researchers have successfully incorporated the oxazole core into compounds demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties, highlighting its versatility and importance in the pharmaceutical industry. wikipedia.orgbldpharm.com

Significance of Halogen Substituents in Aromatic Systems

Halogen atoms (fluorine, chlorine, bromine, iodine) are frequently incorporated into aromatic systems, such as phenyl rings, to modulate a molecule's physicochemical and biological properties. When attached to an aromatic ring, halogens exert a dual electronic effect: they withdraw electron density through the sigma bond (inductive effect) and donate electron density through their lone pairs into the pi-system (resonance effect). nih.gov For chlorine, bromine, and iodine, the inductive effect typically outweighs the resonance effect, leading to a deactivation of the aromatic ring towards electrophilic substitution. However, this substitution is preferentially directed to the ortho and para positions. nih.gov Furthermore, the introduction of halogens can significantly increase a molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Contextualization of 5-(3-bromo-6-chloro-2-fluorophenyl)oxazole within Halogenated Heterocyclic Chemistry

The compound this compound is a representative example of a complex halogenated heterocyclic system. It combines the features of an oxazole ring, known for its biological relevance, with a poly-halogenated phenyl substituent. The phenyl ring is decorated with three different halogens: fluorine, chlorine, and bromine. This specific substitution pattern creates a unique electronic and steric environment. The presence of multiple halogens can fine-tune the molecule's properties and provides specific reactive sites for further chemical modification. Such molecules are of significant interest as they serve as versatile building blocks in the synthesis of more complex target structures, particularly in the development of new agrochemicals and pharmaceuticals.

Research Scope and Objectives Pertaining to this compound

The objective of this article is to provide a comprehensive chemical profile of this compound. This includes summarizing its known physicochemical properties, proposing viable synthetic pathways based on established organic reactions, and analyzing its reactivity and potential as a synthetic intermediate. The focus remains strictly on the chemical nature of the compound, excluding any discussion of biological testing, dosage, or safety profiles beyond basic hazard classification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-bromo-6-chloro-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)8(9(5)12)7-3-13-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUQQRRWZRVKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=CN=CO2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 5 3 Bromo 6 Chloro 2 Fluorophenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 5-(3-bromo-6-chloro-2-fluorophenyl)oxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the phenyl and oxazole (B20620) rings.

The 1H NMR spectrum of this compound is expected to display signals corresponding to the protons of the oxazole ring and the substituted phenyl ring. The chemical shifts are influenced by the electronic environment of each proton. The protons on the oxazole ring, H-2 and H-4, typically resonate in the aromatic region, with their exact positions dictated by the electronic nature of the substituent at position 5. The phenyl protons' chemical shifts are affected by the ortho-directing fluorine atom and the deactivating bromo and chloro substituents.

Oxazole Protons: The H-2 and H-4 protons of the oxazole ring are anticipated to appear as distinct singlets, given their separation and lack of adjacent proton coupling partners. The H-2 proton is generally found at a lower field (higher ppm) compared to the H-4 proton.

Phenyl Protons: The 3-bromo-6-chloro-2-fluorophenyl group possesses two aromatic protons. The proton at the 5-position of the phenyl ring (H-5') is expected to be a doublet of doublets due to coupling with the adjacent proton (H-4') and the fluorine atom. The proton at the 4-position (H-4') would also appear as a doublet of doublets, coupling to H-5' and the fluorine atom.

Predicted 1H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.0 - 8.2s-
H-47.3 - 7.5s-
H-4'7.6 - 7.8tJ(H-H) ≈ 8.0, J(H-F) ≈ 8.0
H-5'7.2 - 7.4ddJ(H-H) ≈ 8.0, J(H-F) ≈ 4.0

Oxazole Carbons: The oxazole ring contains three carbon atoms (C-2, C-4, and C-5). C-2 and C-5 are typically observed at lower fields due to their attachment to heteroatoms (nitrogen and oxygen). C-4 will appear at a higher field.

Phenyl Carbons: The six carbons of the phenyl ring will have distinct chemical shifts due to the different halogen substituents. The carbon bearing the fluorine (C-2') will show a large one-bond coupling (¹JCF), appearing as a doublet. The carbons attached to bromine (C-3') and chlorine (C-6') will be influenced by the heavy atom effect, and their signals may be broader.

Predicted 13C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4120 - 125
C-5148 - 152
C-1'115 - 120
C-2'155 - 160 (d, ¹JCF ≈ 250 Hz)
C-3'110 - 115
C-4'130 - 135
C-5'125 - 130
C-6'120 - 125

19F NMR: The 19F NMR spectrum is a sensitive probe for the fluorine environment. wikipedia.org For this compound, a single resonance is expected for the fluorine atom attached to the phenyl ring. The chemical shift of this fluorine will be influenced by the other substituents on the ring. rsc.org It is anticipated to appear as a doublet of doublets due to coupling with the adjacent protons H-5' and H-4'. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. wikipedia.org

15N NMR: 15N NMR spectroscopy can provide valuable information about the electronic structure of the nitrogen atom in the oxazole ring. spectrabase.comresearchgate.netnih.govnih.govclockss.org The chemical shift of the oxazole nitrogen is expected to be in the range of -100 to -150 ppm relative to nitromethane. nih.govclockss.org Due to the low natural abundance and lower gyromagnetic ratio of the 15N nucleus, specialized techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are often used to indirectly detect the nitrogen chemical shift. researchgate.netnih.govreddit.com

Two-dimensional NMR techniques are indispensable for the definitive structural assignment of complex molecules. nih.govepfl.chslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): The COSY spectrum would reveal the correlation between the coupled protons on the phenyl ring (H-4' and H-5'). sdsu.edu This would help in confirming their adjacent positions. No cross-peaks are expected for the singlet protons of the oxazole ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. epfl.ch This experiment would allow for the unambiguous assignment of the protonated carbons in both the phenyl and oxazole rings (C-2, C-4, C-4', and C-5').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. epfl.ch This is crucial for establishing the connectivity between the phenyl and oxazole rings. Key expected correlations include:

The oxazole proton H-4 showing a correlation to the phenyl carbon C-1'.

The phenyl proton H-5' showing a correlation to the oxazole carbon C-5.

The oxazole proton H-2 showing correlations to C-4 and C-5 of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals through-space correlations between protons that are in close proximity. This can be used to confirm the spatial relationship between the phenyl and oxazole rings. A NOE would be expected between the oxazole proton H-4 and the phenyl proton H-4'.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₄BrClFNO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of the molecular ion under electron impact (EI) would likely proceed through several pathways: researchgate.netnih.govwhitman.eduyoutube.commiamioh.edu

Loss of Halogens: Cleavage of the C-Br and C-Cl bonds would result in fragment ions corresponding to [M-Br]⁺ and [M-Cl]⁺.

Oxazole Ring Fragmentation: The oxazole ring can undergo characteristic fragmentation, such as the loss of CO or HCN. rsc.org

Cleavage of the Phenyl-Oxazole Bond: Scission of the bond connecting the two rings would lead to ions corresponding to the substituted phenyl cation and the oxazole cation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. researchgate.netnist.govnist.gov The IR spectrum of this compound would exhibit absorption bands characteristic of the aromatic rings and the oxazole moiety.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic and Oxazole
1600 - 1450C=C and C=N stretchAromatic and Oxazole Rings
1300 - 1000C-O-C stretchOxazole Ring
1100 - 1000C-F stretchAryl-Fluoride
800 - 600C-Cl stretchAryl-Chloride
600 - 500C-Br stretchAryl-Bromide

The combination of these spectroscopic techniques provides a detailed and unambiguous structural characterization of this compound, confirming its elemental composition, molecular weight, and the precise arrangement of its atoms.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

As of the latest searches, no single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in peer-reviewed literature. Such a study would be invaluable for definitively determining the solid-state structure of the molecule.

Should X-ray crystallographic data become available, a detailed analysis would reveal:

Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the dihedral angle between the phenyl and oxazole rings. This would clarify the degree of planarity or torsion within the molecule, which is influenced by the steric and electronic effects of the bromo, chloro, and fluoro substituents.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles would provide insight into the electronic distribution within the molecule. For instance, the carbon-halogen and carbon-nitrogen bond lengths could be compared to standard values to understand the influence of the aromatic and heterocyclic systems.

Intermolecular Interactions: The analysis would elucidate the nature and geometry of any non-covalent interactions, such as halogen bonding (involving the bromine or chlorine atoms), π-π stacking between the aromatic and/or oxazole rings, or other short contacts that dictate the crystal packing.

A representative data table for such an analysis would typically include the following parameters:

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

Parameter Value
Chemical Formula C₉H₄BrClFNO
Formula Weight 292.50
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z (molecules/unit cell) e.g., 4
Calculated Density (g/cm³) Value

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogues

The target compound, this compound, is achiral. Therefore, VCD and ECD spectroscopic analyses, which are techniques for studying chiral molecules, are not applicable to this compound itself.

These techniques would become highly relevant if a chiral analogue were to be synthesized. For instance, introducing a stereocenter, such as by replacing a hydrogen atom on a substituent with a chiral group or by creating a molecule with axial chirality (atropisomerism), would yield a compound suitable for VCD and ECD analysis. Atropisomerism could potentially arise from restricted rotation around the single bond connecting the phenyl and oxazole rings, a phenomenon that might be induced by the bulky ortho-substituents (chloro and fluoro groups).

If such a chiral analogue were studied:

VCD Spectroscopy would measure the differential absorption of left and right circularly polarized infrared light by the chiral molecule's vibrations. This would provide detailed information about the absolute configuration and conformational solution structure of the molecule.

ECD Spectroscopy , which measures the differential absorption of circularly polarized UV-Vis light, would provide information on the electronic transitions and the absolute configuration of the stereogenic elements.

A typical investigation would involve comparing the experimental VCD and ECD spectra with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration). A good match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the chiral analogue.

A data table summarizing these hypothetical findings might look as follows:

Table 2: Hypothetical Chiroptical Data for a Chiral Analogue of this compound (Note: This table is for illustrative purposes only, as no chiral analogues or corresponding data have been reported.)

Technique Experimental Data (Wavelength/Wavenumber) Calculated Data (for assigned configuration) Assignment
ECD λ_max (nm), Δε (L·mol⁻¹·cm⁻¹) λ_max (nm), Δε (L·mol⁻¹·cm⁻¹) Electronic Transition (e.g., π → π*)

Lack of Specific Research Data on the Reactivity of this compound

Following a comprehensive review of scientific literature and patent databases, it has been determined that specific experimental data on the reactivity and reaction mechanisms of the chemical compound This compound is not publicly available. The requested article, which was to be structured around detailed research findings for this specific molecule, cannot be generated with scientific accuracy due to the absence of published studies detailing its behavior in the specified chemical transformations.

The intended scope of the article was to cover the following areas:

Electrophilic Aromatic Substitution: No studies were found that investigated the outcomes of electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on either the phenyl ring or the oxazole nucleus of this specific compound.

Nucleophilic Aromatic Substitution (SNAr): There is no available research documenting SNAr reactions involving the displacement of the bromo, chloro, or fluoro substituents on the phenyl ring of this compound by various nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: A thorough search for applications of this compound as a substrate in common cross-coupling reactions yielded no specific examples. This includes:

Suzuki-Miyaura Coupling: No literature was identified that describes the coupling of this compound with boronic acids or esters.

Sonogashira Coupling: No findings were available on the alkynylation of this compound via Sonogashira coupling.

Buchwald-Hartwig Amination: There are no published reports of its use in C-N bond-forming reactions with amines.

Negishi and Stille Couplings: Similarly, no data exists for its participation in Negishi or Stille cross-coupling reactions.

While general principles of reactivity for related structures—such as halo-substituted phenyl rings and oxazole systems—are well-established, the strict requirement to focus solely on This compound prevents the extrapolation of these principles. Such extrapolation would be speculative and would not constitute the scientifically accurate, data-driven article requested.

Consequently, without primary research data, the creation of detailed content, including research findings and data tables for the specified reaction types, is not possible at this time.

Table of Compounds

Regioselectivity and Stereoselectivity in Derivatization Reactions

Detailed experimental studies on the regioselectivity and stereoselectivity of derivatization reactions for this compound are not extensively documented in publicly available scientific literature. However, predictions regarding its reactivity can be made based on the electronic properties of the substituted phenyl ring and the oxazole core, as well as established principles in heterocyclic chemistry.

The phenyl ring of the compound presents three different halogen substituents: bromo, chloro, and fluoro. In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F. Consequently, the bromo group at the C3-position of the phenyl ring is the most likely site for initial reaction with an organoboron reagent in the presence of a suitable palladium catalyst. This would lead to the selective formation of a C-C bond at this position, leaving the chloro and fluoro substituents intact.

The regioselectivity of such a reaction would be primarily dictated by the inherent difference in bond dissociation energies of the C-Br and C-Cl bonds. The following table outlines the expected major product from a regioselective Suzuki-Miyaura coupling reaction.

ReactantsCatalyst System (Example)Expected Major Product
This compound, Arylboronic acidPd(PPh₃)₄, Na₂CO₃5-(3-aryl-6-chloro-2-fluorophenyl)oxazole

It is important to note that under more forcing reaction conditions, or with specific catalyst systems, the less reactive C-Cl bond could also participate in cross-coupling reactions. However, achieving selectivity for the C-Cl bond over the C-Br bond would be challenging.

Nucleophilic aromatic substitution (SNAr) reactions on the phenyl ring are also a possibility. The presence of the electron-withdrawing oxazole ring and the electronegative fluorine atom can activate the ring towards nucleophilic attack. The positions ortho and para to the activating groups are typically favored. However, the steric hindrance from the oxazole ring and the adjacent halogen atoms would significantly influence the regiochemical outcome.

Stereoselectivity would become a relevant consideration if a chiral center is introduced during the derivatization process, for instance, through the use of a chiral reagent or catalyst. As there are no inherent chiral centers in this compound, any stereoselectivity would be substrate- or catalyst-controlled. Without specific examples from the literature, a detailed discussion on stereoselectivity remains speculative.

Mechanistic Investigations of Key Transformations

As of the current available data, specific mechanistic investigations, such as detailed kinetic studies or computational modeling, for key transformations involving this compound have not been reported. The discussion of reaction mechanisms is therefore based on well-established models for related transformations.

For a hypothetical Suzuki-Miyaura coupling at the C-Br bond, the catalytic cycle is proposed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate. This is generally considered the rate-determining step, and the higher reactivity of the C-Br bond compared to the C-Cl bond is the basis for the regioselectivity.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A simplified schematic of the proposed catalytic cycle is presented below:

The electronic nature of the substituents on the phenyl ring can influence the rates of these steps. The electron-withdrawing fluorine and chlorine atoms would make the phenyl ring more electron-deficient, which could facilitate the oxidative addition step.

For potential SNAr reactions, the mechanism would involve the formation of a Meisenheimer complex. A nucleophile would attack the aromatic ring at a position activated by the electron-withdrawing groups, forming a resonance-stabilized anionic intermediate. Subsequent departure of the leaving group (one of the halogens) would restore the aromaticity of the ring. The stability of the Meisenheimer complex and the leaving group ability of the halogens would determine the feasibility and regioselectivity of the reaction.

Further experimental and computational studies are necessary to provide a more detailed and accurate understanding of the mechanistic aspects of reactions involving this compound.

Reactivity and Potential Applications

Reactivity Profile and Site Selectivity

The reactivity of 5-(3-bromo-6-chloro-2-fluorophenyl)oxazole is dominated by the different halogens on the phenyl ring. In transition metal-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the general trend: C-I > C-Br > C-Cl > C-F. Therefore, reactions such as the Suzuki, Heck, or Sonogashira couplings would occur with high selectivity at the C-Br bond position. The C-Cl and C-F bonds would remain intact under typical reaction conditions, allowing them to be addressed in subsequent synthetic steps if desired. The oxazole (B20620) ring itself is generally stable under these conditions but can participate in other reactions such as electrophilic substitution, though this is less common compared to reactions on the halogenated phenyl ring.

Role as a Synthetic Intermediate

Given its structure—a stable heterocyclic core functionalized with a selectively reactive bromine atom—this compound is designed to be a synthetic intermediate or building block. ambeed.comambeed.com It serves as a scaffold upon which greater molecular complexity can be built. Chemists in discovery laboratories, particularly in the pharmaceutical and agrochemical sectors, would use this compound to rapidly generate a series of derivatives for screening and lead optimization by exploiting the reactivity of the C-Br bond.

Investigated Biological or Medicinal Chemistry Applications

There are no specific biological or medicinal chemistry applications for this compound reported in the surveyed scientific and patent literature. While the halogenated oxazole motif is of high interest in drug discovery, this particular compound appears to be a research chemical whose biological properties, or those of its derivatives, have not been disclosed in the public domain.

Computational and Theoretical Studies of 5 3 Bromo 6 Chloro 2 Fluorophenyl Oxazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are pivotal for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of many-body systems. irjweb.comnih.gov It is particularly effective for calculating the ground state properties of medium to large-sized molecules like 5-(3-bromo-6-chloro-2-fluorophenyl)oxazole. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost. irjweb.comnih.gov

The optimization of the molecular geometry would reveal key structural parameters. The planarity of the oxazole (B20620) ring is expected, a characteristic feature of this heterocycle. irjweb.com The dihedral angle between the phenyl and oxazole rings is a critical parameter, influencing the degree of conjugation between the two ring systems. This angle is determined by the steric hindrance imposed by the ortho-fluoro and ortho-chloro substituents on the phenyl ring.

Hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation, are presented in the table below.

ParameterPredicted Value
C-C (phenyl ring)~1.39 - 1.41 Å
C-N (oxazole ring)~1.30 - 1.38 Å
C-O (oxazole ring)~1.36 - 1.37 Å
C-F bond length~1.35 Å
C-Cl bond length~1.74 Å
C-Br bond length~1.90 Å
Dihedral Angle (Phenyl-Oxazole)~30-50°

This interactive table contains hypothetical data based on typical values for similar compounds.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. nih.gov These high-accuracy calculations are valuable for benchmarking DFT results and for investigating specific electronic phenomena where DFT might be less reliable. For a molecule of this size, a common approach is to use a combination of methods, where DFT is used for geometry optimization and ab initio methods are used for single-point energy calculations on the optimized geometry.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring and the phenyl ring, while the LUMO is likely to be distributed across the entire π-system, with significant contributions from the halogenated phenyl ring. The presence of multiple electronegative halogen atoms would lower both the HOMO and LUMO energy levels.

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

This interactive table contains hypothetical data based on typical values for similar compounds.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. nih.gov This analysis is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. irjweb.comnih.gov

For this compound, the ESP map would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the oxazole ring, indicating these as likely sites for electrophilic attack. The halogen atoms, particularly bromine and chlorine, are expected to exhibit a phenomenon known as a "sigma-hole," where a region of positive electrostatic potential exists on the outermost portion of the halogen atom along the C-X bond axis. dtic.milresearchgate.netnih.gov This positive region can engage in halogen bonding, a type of non-covalent interaction. The hydrogen atoms of the phenyl and oxazole rings would show positive potential (blue regions).

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons in the phenyl and oxazole rings, with the chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. mdpi.com

IR: The vibrational frequencies in the Infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. Characteristic peaks for C-H, C=N, C=C, and C-O stretching and bending vibrations would be predicted. researchgate.netnih.govajchem-a.com The C-F, C-Cl, and C-Br stretching vibrations would also appear at their characteristic frequencies.

UV-Vis: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. The predicted spectrum would likely show π-π* transitions associated with the conjugated system of the phenyl and oxazole rings.

SpectrumPredicted Key Features
¹³C NMR Signals for aromatic carbons in the range of 110-160 ppm.
¹H NMR Signals for aromatic protons in the range of 7.0-8.5 ppm.
IR C=N stretch (~1600-1650 cm⁻¹), C-X stretches (X=F, Cl, Br) in the fingerprint region.
UV-Vis λ_max in the range of 250-300 nm.

This interactive table contains hypothetical data based on typical values for similar compounds.

Investigation of Reaction Pathways and Transition States using Computational Methods

There is currently no publicly available research that investigates the reaction pathways and transition states for the synthesis or degradation of this compound using computational methods. Such studies, which often employ techniques like Density Functional Theory (DFT), are crucial for understanding the kinetics and thermodynamics of chemical reactions, elucidating reaction mechanisms, and optimizing synthetic routes. Without dedicated computational studies on this specific compound, information regarding the energy profiles, the geometries of transition state structures, and the activation energies for its formation or subsequent reactions remains undetermined.

In Silico Ligand-Target Interactions and Docking Studies

No specific in silico ligand-target interaction or molecular docking studies for this compound have been reported in the scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or enzyme. These studies are fundamental in drug discovery and molecular biology for predicting binding affinity and understanding the molecular recognition principles that govern the interaction. The absence of such studies means there is no data on the potential biological targets of this compound or the structural basis for any potential activity.

Advanced Applications and Derivatization Strategies for 5 3 Bromo 6 Chloro 2 Fluorophenyl Oxazole in Pre Clinical Research

Design and Synthesis of Advanced Derivatives for Target Interaction Studies

The strategic derivatization of 5-(3-bromo-6-chloro-2-fluorophenyl)oxazole is crucial for exploring and optimizing its interactions with biological targets. The presence of three distinct halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring, along with the oxazole (B20620) moiety, offers multiple avenues for synthetic modification.

The bromine atom, in particular, is a versatile handle for derivatization through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the phenyl ring. rsc.orgtandfonline.com This allows for the systematic exploration of the chemical space around this position to enhance binding affinity and selectivity for a specific biological target. For instance, coupling with different boronic acids can introduce substituents that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions within a target's binding pocket.

Similarly, the chlorine atom can be targeted for nucleophilic aromatic substitution (SNAr) reactions, although this typically requires more forcing conditions compared to the more reactive bromine atom. The fluorine atom, while generally less reactive in substitution reactions, plays a crucial role in modulating the electronic properties of the phenyl ring and can influence the pKa of nearby functional groups, as well as metabolic stability.

The oxazole ring itself can be a site for modification, although electrophilic substitution is generally favored at the C5 position. nih.gov However, given that this position is already occupied by the substituted phenyl ring, modifications would likely involve the synthesis of new analogs from different starting materials. The van Leusen oxazole synthesis, for example, allows for the construction of 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide), offering a route to introduce variations in the core scaffold itself if desired. nih.gov

A general scheme for the derivatization of this compound via Suzuki-Miyaura coupling is presented below:

Scheme 1: Derivatization of this compound via Suzuki-Miyaura Coupling

Where 'R' can be a variety of functional groups introduced via the corresponding boronic acid.

Role as a Privileged Scaffold in Ligand Design

The oxazole motif is considered a "privileged scaffold" in medicinal chemistry. ebi.ac.uk This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The oxazole ring is a bioisostere of other important functional groups, such as esters and amides, but with improved metabolic stability and different electronic properties. ebi.ac.uk

The utility of the oxazole scaffold is evident in its presence in various clinically used drugs and research compounds, highlighting its versatility in drug design. nih.gov

Strategies for Modulating Molecular Recognition Profiles through Chemical Modification

The molecular recognition profile of this compound can be systematically modulated through targeted chemical modifications. The goal of such modifications is to fine-tune the compound's affinity, selectivity, and pharmacokinetic properties.

Table 1: Strategies for Modulating Molecular Recognition

Modification StrategyTarget SiteRationalePotential Outcome
Suzuki-Miyaura Coupling Bromine at C3-phenylIntroduce diverse substituents (aryl, heteroaryl, alkyl) to probe the binding pocket for additional interactions.Enhanced binding affinity, improved selectivity, altered solubility.
Sonogashira Coupling Bromine at C3-phenylIntroduce alkynyl groups for rigid extensions into the binding site or as handles for further functionalization.Altered geometry of binding, potential for covalent bond formation with target.
Buchwald-Hartwig Amination Bromine at C3-phenylIntroduce primary or secondary amines to form key hydrogen bonds or salt bridges with the target.Improved potency and selectivity, modulation of physicochemical properties.
Nucleophilic Aromatic Substitution (SNAr) Chlorine at C6-phenylIntroduce nucleophiles such as amines, alkoxides, or thiolates.Fine-tuning of electronic properties and interaction profile.
Modification of the Oxazole Ring C2 or C4 positionRequires de novo synthesis; allows for exploration of different substitution patterns on the heterocyclic core.Altered core scaffold properties, potential for new intellectual property.

These strategies allow medicinal chemists to conduct systematic structure-activity relationship (SAR) studies. For example, a library of derivatives can be synthesized where the substituent at the C3-position of the phenyl ring is varied, and the resulting compounds can be tested for their activity against a specific biological target. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.

Investigation of Molecular Mechanisms in Biological Systems (e.g., enzyme inhibition in vitro, receptor binding in silico)

Enzyme Inhibition (In Vitro):

Phenyl-oxazole derivatives have been identified as inhibitors of various enzymes. For instance, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors. nih.govnih.gov Some of these compounds exhibited significant inhibitory activity against PDE4B and were effective in blocking the release of tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This suggests that this compound and its derivatives could be investigated for similar activities.

Similarly, phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have shown potent tyrosinase inhibitory activity, making them of interest as skin-lightening agents. mdpi.com The halogenated phenyl ring of the title compound could potentially interact with the active site of tyrosinase or other metalloenzymes.

Table 2: Examples of Enzyme Inhibition by Phenyl-Oxazole Analogs

Compound ClassTarget EnzymeKey FindingsReference
5-Phenyl-2-furan and 4-phenyl-2-oxazole derivativesPhosphodiesterase 4 (PDE4)Some derivatives showed lower IC50 values than the reference compound rolipram. nih.govnih.gov
Phenolic 2-phenylbenzo[d]oxazole derivativesTyrosinaseCompounds with a resorcinol (B1680541) structure exhibited strong inhibition, with some reaching nanomolar IC50 values. mdpi.com

Receptor Binding (In Silico):

In silico methods such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are invaluable tools for predicting the potential biological targets and drug-like properties of a compound before undertaking extensive laboratory work.

Molecular docking studies on similar 5-(3-bromophenyl) derivatives have shown efficient binding affinities to targets like the tubulin–combretastatin A-4 binding site, with interactions often involving hydrogen bonds and halogen bonds. nih.gov Given the presence of multiple halogen atoms, this compound would be expected to participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A hypothetical in silico analysis of this compound would involve docking it into the binding sites of various kinases, G-protein coupled receptors (GPCRs), or other enzymes to predict its potential targets. The results of such studies can guide the design of focused in vitro screening campaigns.

Development as a Chemical Probe for Biological Pathways (in non-clinical contexts)

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. An ideal chemical probe is potent, selective, and has a known mechanism of action. The structural features of this compound make it a promising starting point for the development of such probes.

The oxazole scaffold itself has been incorporated into fluorescent probes for cell imaging. nih.gov By conjugating the this compound scaffold to a fluorophore, or by discovering that the scaffold itself possesses useful fluorescent properties, it could be developed into a probe to visualize specific cellular components or processes.

Furthermore, the bromine atom provides a convenient site for the attachment of affinity tags (e.g., biotin) or photo-affinity labels. Such modifications would allow for the identification of the direct binding partners of the compound within a complex biological system, thereby elucidating its mechanism of action and identifying novel biological targets.

Potential in Materials Science or Catalyst Design (if applicable)

While the primary focus for a molecule like this compound is typically in the life sciences, its structural motifs could have applications in materials science or catalysis.

Substituted oxazoles and related oxazolines have been used as ligands for catalysts in asymmetric synthesis. mdpi.com The nitrogen and oxygen atoms of the oxazole ring can coordinate to a metal center, and the chiral environment created by appropriate substitution can induce enantioselectivity in chemical reactions.

In materials science, highly conjugated organic molecules can exhibit interesting photophysical properties. Phenyl-oxadiazole derivatives, which are structurally related to phenyl-oxazoles, have been investigated as fluorescent chemosensors. The extended π-system of derivatized this compound could potentially lead to materials with applications in organic light-emitting diodes (OLEDs) or as components of fluorescent sensors. However, significant research and development would be required to explore these possibilities.

Future Perspectives and Research Gaps

Emerging Synthetic Routes for Halogenated Oxazoles

The synthesis of polysubstituted oxazoles, particularly those bearing multiple halogen atoms, is an area ripe for innovation. Traditional methods such as the Robinson-Gabriel and van Leusen syntheses, while foundational, often require harsh conditions or have limited substrate scopes when applied to complex targets. pharmaguideline.comnih.gov For a molecule like 5-(3-bromo-6-chloro-2-fluorophenyl)oxazole, several modern synthetic strategies could offer more efficient and milder alternatives.

One promising approach is the direct conversion of aldehydes to oxazoles. organic-chemistry.org This method avoids the need for intermediate purification from carboxylic acid precursors and utilizes milder conditions, which is advantageous for maintaining the integrity of the sensitive halogenated phenyl ring. organic-chemistry.org Another powerful technique involves the iodine(III)-mediated reaction of ketones with nitriles, which can furnish highly substituted oxazoles in a single step under mild conditions. nih.gov

Furthermore, metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aromatic heterocycles. Palladium-catalyzed direct arylations, for instance, allow for the regioselective formation of C-C bonds at either the C2 or C5 position of the oxazole (B20620) ring, depending on the choice of ligands and solvents. organic-chemistry.org This offers a modular approach to constructing complex oxazoles. For the target compound, a potential retrosynthetic analysis could involve a late-stage coupling of a pre-functionalized bromo-chloro-fluorophenyl precursor with an oxazole synthon.

Recent advancements also highlight the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields for oxazole formation. nih.gov The van Leusen oxazole synthesis, a classic method, has been successfully adapted to microwave conditions, broadening its applicability to a wider range of substrates. nih.gov

Synthetic MethodKey FeaturesPotential Applicability
Direct Aldehyde to Oxazole ConversionMilder conditions, no intermediate purification. organic-chemistry.orgSynthesis from 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021).
Iodine(III)-Mediated CyclizationSingle-step synthesis from ketones and nitriles. nih.govConvergent route combining phenyl ketone and nitrile precursors.
Palladium-Catalyzed Direct ArylationHigh regioselectivity at C2 or C5 of the oxazole. organic-chemistry.orgLate-stage functionalization to introduce the phenyl group.
Microwave-Assisted SynthesisRapid reaction times, often higher yields. nih.govAcceleration of classic oxazole syntheses like the van Leusen.

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

While standard spectroscopic methods like NMR and mass spectrometry are indispensable for structural confirmation, they often provide a static picture of a molecule. Advanced spectroscopic techniques are needed to probe the dynamic processes of a molecule as structurally complex as this compound. The interplay of the oxazole ring with the sterically hindered and electronically complex phenyl substituent could lead to interesting conformational dynamics.

Techniques such as variable temperature NMR (VT-NMR) could be employed to study restricted rotation around the C-C bond connecting the phenyl and oxazole rings. The presence of the bulky bromine and chlorine atoms ortho to the point of attachment may create a significant rotational barrier, potentially leading to atropisomerism.

Time-resolved infrared (TRIR) spectroscopy could be used to investigate the excited-state dynamics of the molecule. Understanding how the electronic structure changes upon photoexcitation is crucial for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). The different halogen substituents will likely influence the rates of intersystem crossing and other photophysical processes.

Integration of Machine Learning in Predictive Synthesis and Property Analysis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For a compound like this compound, ML algorithms could be trained on existing databases of oxazole syntheses to predict optimal reaction conditions, catalysts, and solvents. This predictive power can significantly reduce the experimental effort required to develop a viable synthetic route, minimizing waste and accelerating discovery.

Beyond synthesis, ML models can predict various physicochemical and biological properties. By analyzing the structural features of the target molecule, algorithms could estimate its solubility, lipophilicity, and potential for biological activity. This in silico screening can help prioritize which derivatives to synthesize for further investigation, streamlining the drug discovery process.

Unexplored Reactivity Patterns and Derivatization Opportunities

The unique arrangement of three different halogens on the phenyl ring of this compound opens up a vast, yet unexplored, landscape of chemical reactivity. The differential reactivity of bromine, chlorine, and fluorine in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could allow for the selective, stepwise functionalization of the phenyl ring. The bromine atom is typically the most reactive in such transformations, followed by chlorine, offering a handle for sequential derivatization.

Another intriguing possibility is the "halogen dance" rearrangement, a process where a halogen atom migrates to a different position on an aromatic ring upon treatment with a strong base. nih.gov The complex electronic environment of the phenyl ring in the target compound could lead to novel and unexpected rearrangement pathways, providing access to isomers that are difficult to prepare through other means.

Furthermore, the oxazole ring itself offers sites for derivatization. While the C2 position is the most common site for metallation and subsequent reaction with electrophiles, the development of methods for selective functionalization at C4 would enhance the synthetic utility of this scaffold. pharmaguideline.comnih.gov

Broader Contextualization within Green Chemistry Principles and Sustainable Synthesis

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bridgew.eduresearchgate.net The synthesis of complex molecules like this compound provides a platform for implementing these principles.

Energy efficiency can be addressed through the use of alternative energy sources like microwave irradiation or ultrasound, which can lead to shorter reaction times and lower energy consumption compared to conventional heating. ijpsonline.comnih.gov Atom economy, which measures the efficiency with which atoms from the starting materials are incorporated into the final product, is another key metric. Syntheses that proceed via cycloadditions or tandem reactions are often more atom-economical than multi-step linear sequences. By embracing these principles, the future synthesis of halogenated oxazoles can be made not only more efficient but also more environmentally responsible. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-(3-bromo-6-chloro-2-fluorophenyl)oxazole?

  • Methodological Answer : The compound can be synthesized via van Leusen’s oxazole synthesis using a substituted benzaldehyde precursor. General procedure:

React 3-bromo-6-chloro-2-fluorobenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours).

Extract the product with methyl tert-butyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

Purify via column chromatography.
This method is scalable and avoids harsh conditions, preserving halogen substituents .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Use a multi-technique approach :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and oxazole ring carbons (δ 140–160 ppm). Halogens (Br, Cl, F) induce deshielding in adjacent protons.
  • Mass Spectrometry (HRMS-ESI) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br/Cl).
  • IR Spectroscopy : Detect C=N (1650–1600 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches.
    Cross-validate with computational predictions (e.g., Gaussian NMR chemical shift simulations) .

Q. What are the key reactivity patterns of this oxazole derivative?

  • Methodological Answer : The electron-deficient oxazole ring undergoes:
  • Nucleophilic substitution at the bromine site (e.g., Suzuki coupling with aryl boronic acids).
  • Halogen bonding with electron-rich partners (e.g., perfluorinated iodobenzenes in cocrystallization).
  • Electrophilic aromatic substitution at the para-position of the phenyl ring (limited by steric hindrance from halogens).
    Monitor reactions via TLC and characterize intermediates by XRD or NMR .

Advanced Research Questions

Q. How to address challenges in X-ray crystallographic refinement of this compound?

  • Methodological Answer : Use SHELXL for refinement, focusing on:
  • Disordered halogen atoms : Apply restraints (DFIX, SIMU) to manage thermal motion.
  • Twinned data : Test for twin laws (e.g., HKLF 5 format) and refine using TWIN/BASF commands.
  • High-resolution data : Leverage anisotropic displacement parameters for Br/Cl/F atoms.
    Validate with R₁ (≤5%) and wR₂ (≤10%) metrics. ORTEP-3 can visualize thermal ellipsoids to confirm geometry .

Q. How to evaluate halogen bonding proclivity in cocrystals with perfluorinated iodobenzenes?

  • Methodological Answer :

Molecular Electrostatic Potential (MEP) Analysis : Calculate surface potentials (Gaussian/B3LYP/6-31G*) to identify electron-rich regions (oxazole N) and σ-holes (Br/I).

Cocrystallization Screening : Use 1,3,5-trifluoro-2,4,6-triiodobenzene (135tfib) in DCM/EtOH (1:1).

CSD Analysis : Compare with existing Cambridge Structural Database entries (e.g., Br⋯Noxazole interactions in luminescent cocrystals).
Measure interaction angles (θ ≈ 180°) and distances (d < sum of van der Waals radii) .

Q. How to resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign overlapping NMR signals.
  • 2D NMR (COSY, HSQC, HMBC) : Correlate protons and carbons to confirm connectivity (e.g., oxazole C2 coupling to phenyl C1).
  • XRD vs. DFT Geometry Comparison : Overlay experimental (XRD) and computational (B3LYP/cc-pVDZ) structures to validate bond lengths/angles.
    Discrepancies may arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state XRD) .

Q. What computational methods predict the bioactivity of this compound?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Dock into target proteins (e.g., aromatase CYP19A1) using Lamarckian GA. Set grid boxes around active sites (e.g., 25 ų).
  • QSAR Models : Train on halogenated oxazole analogs with known IC₅₀ values. Use descriptors like LogP, polar surface area, and H-bond acceptors.
  • MD Simulations (GROMACS) : Assess binding stability (50 ns trajectories) with RMSD/RMSF analysis.
    Validate predictions via in vitro enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.